molecular formula C10H17IN2O3 B2642450 Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate CAS No. 2243515-29-7

Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B2642450
CAS No.: 2243515-29-7
M. Wt: 340.161
InChI Key: GQQLNMMURINQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C10H17IN2O3 and a molecular weight of 340.2 g/mol . This compound is known for its unique structure, which includes an iodinated diazepane ring, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate typically involves the iodination of a diazepane precursor. One common method includes the reaction of a tert-butyl diazepane-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the diazepane ring can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as acetonitrile or dimethylformamide, and catalysts like palladium on carbon.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.

Major Products Formed

    Substitution: Products with new functional groups replacing the iodine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor ligands, due to its ability to interact with biological macromolecules.

    Medicine: Potential use in drug discovery and development, particularly for compounds targeting neurological disorders.

    Industry: As an intermediate in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The iodinated diazepane ring can facilitate binding to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity and versatility in synthetic chemistry

Properties

IUPAC Name

tert-butyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O3/c1-10(2,3)16-9(15)13-5-4-12-8(14)7(11)6-13/h7H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQLNMMURINQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C(C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.